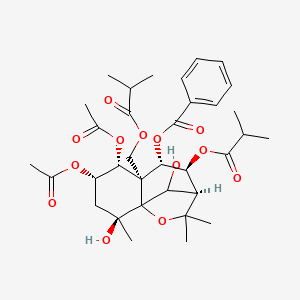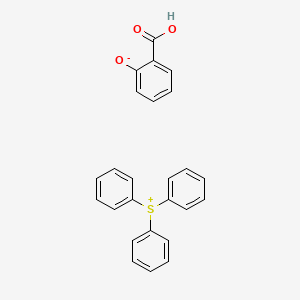
Triphenylsulfonium 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfonium 2-hydroxybenzoate is a chemical compound with the molecular formula C25H20O3S and a molar mass of 400.49 g/mol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality triphenylsulfonium 2-hydroxybenzoate.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylsulfonium 2-hydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Triphenylsulfonium 2-hydroxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is used in biological studies to investigate enzyme inhibition and cellular processes.
Industry: this compound is employed in the production of polymers and as a photoacid generator in photolithography processes.
Mécanisme D'action
Triphenylsulfonium 2-hydroxybenzoate is compared with other similar compounds such as triphenylsulfonium chloride and triphenylsulfonium nonaflate. While these compounds share the triphenylsulfonium core, the presence of the 2-hydroxybenzoate group imparts unique properties to this compound, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Triphenylsulfonium chloride
Triphenylsulfonium nonaflate
Triphenylsulfonium triflate
Propriétés
Numéro CAS |
345580-99-6 |
|---|---|
Formule moléculaire |
C25H20O3S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-carboxyphenolate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C7H6O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-4-2-1-3-5(6)7(9)10/h1-15H;1-4,8H,(H,9,10)/q+1;/p-1 |
Clé InChI |
KKLIEUWPBXKNFS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


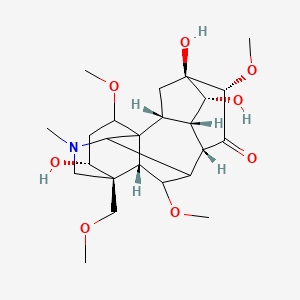

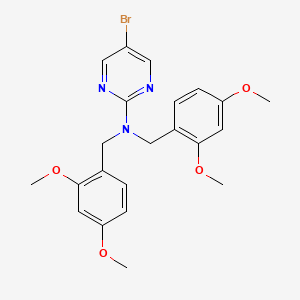
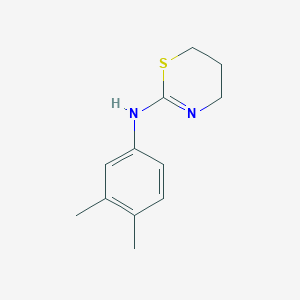
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
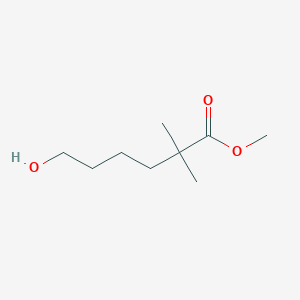
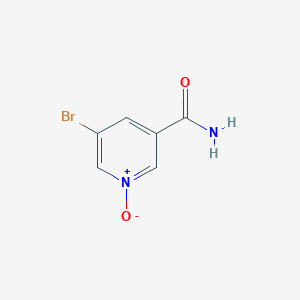
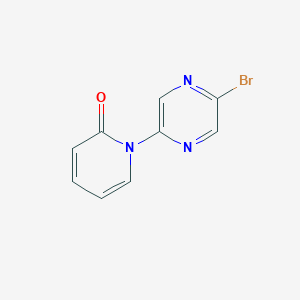
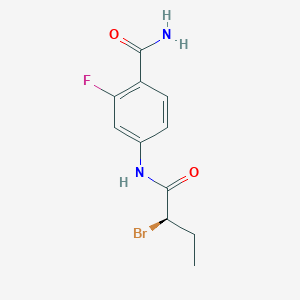
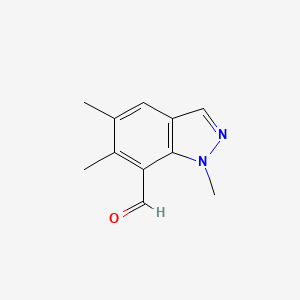
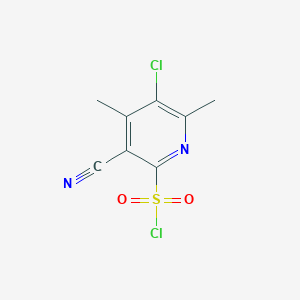
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
